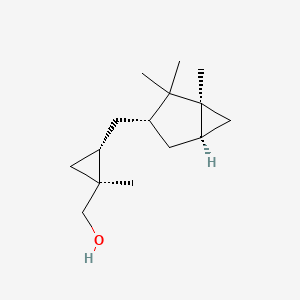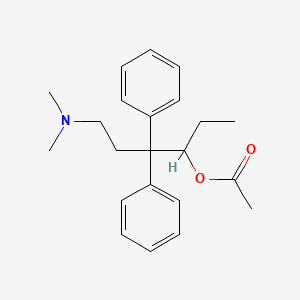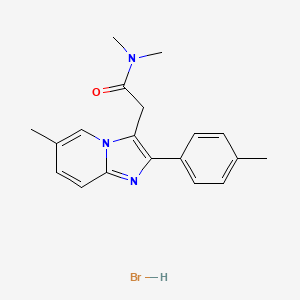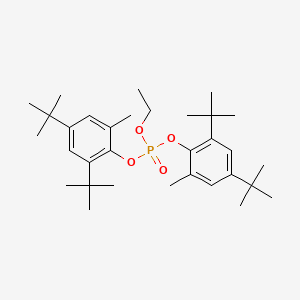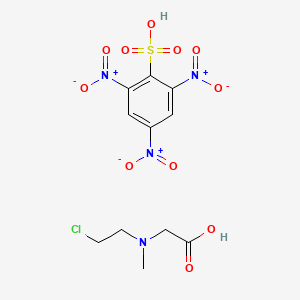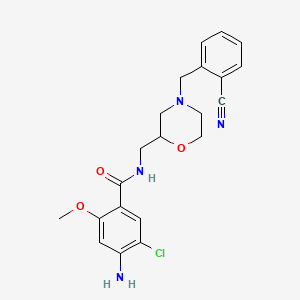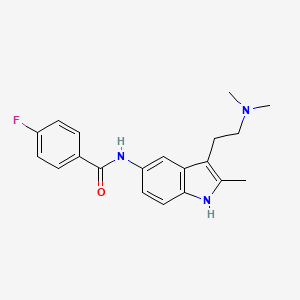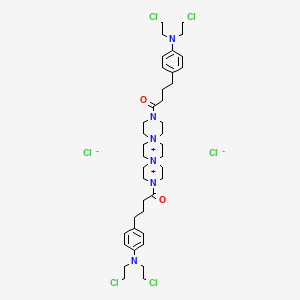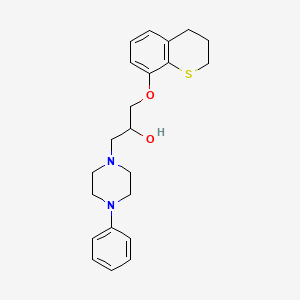
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiochroman core structure, which is a sulfur-containing heterocycle, linked to a phenylpiperazine moiety through a hydroxypropyl chain. The unique structural attributes of this compound make it a subject of study for its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiochroman Core: This can be achieved through the cyclization of a suitable precursor containing a sulfur atom.
Attachment of the Hydroxypropyl Chain: This step involves the reaction of the thiochroman core with a hydroxypropyl halide under basic conditions to form the hydroxypropyl derivative.
Introduction of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the hydroxypropyl derivative and phenylpiperazine, typically in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a hydrogen atom.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated derivatives.
Substitution: Functionalized derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in conditions like Alzheimer’s disease. The compound’s structure allows it to establish important interactions with the active site residues of the target enzyme, enhancing its inhibitory activity.
Comparación Con Compuestos Similares
8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman can be compared with other similar compounds, such as:
4-Phenylpiperazin-1-yl)methanethione derivatives: These compounds also exhibit acetylcholinesterase inhibitory activity but differ in their core structure.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are designed for similar therapeutic applications but have a pyrimidine core instead of a thiochroman core.
The uniqueness of this compound lies in its thiochroman core, which imparts distinct chemical and biological properties compared to other related compounds.
Propiedades
Número CAS |
153804-61-6 |
|---|---|
Fórmula molecular |
C22H28N2O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H28N2O2S/c25-20(17-26-21-10-4-6-18-7-5-15-27-22(18)21)16-23-11-13-24(14-12-23)19-8-2-1-3-9-19/h1-4,6,8-10,20,25H,5,7,11-17H2 |
Clave InChI |
KPWMFZVTFWHFOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




